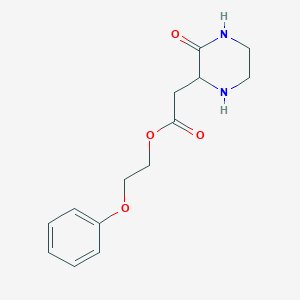

2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate

Description

Properties

IUPAC Name |

2-phenoxyethyl 2-(3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-13(10-12-14(18)16-7-6-15-12)20-9-8-19-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCDESJZONPELN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC(=O)OCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate typically involves the reaction of 2-phenoxyethanol with 2-(3-oxo-2-piperazinyl)acetic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenoxyethyl and piperazinyl groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, enhancing its utility in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Preliminary studies suggest efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

- Anticancer Activity: Investigations into its mechanism of action reveal interactions with cellular targets that may influence cancer cell proliferation.

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

- Neurotransmission Modulation: Initial studies suggest it may interact with receptors involved in neurotransmission, pointing to possible antidepressant effects.

- Drug Development: Its structural properties allow for the design of new pharmacological agents targeting diverse diseases .

Case Studies

- Antimicrobial Efficacy Study:

-

Neuropharmacological Assessment:

- Another investigation focused on the compound's interaction with serotonin receptors. Binding assays indicated that it could modulate serotonin levels in vitro, supporting its potential role as an antidepressant.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets and pathways. The phenoxyethyl group may interact with cellular membranes, while the piperazinyl acetate moiety can bind to specific receptors or enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)propionate: Similar structure with a propionate group instead of acetate.

2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)butyrate: Contains a butyrate group instead of acetate.

Uniqueness

2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate is unique due to its specific combination of phenoxyethyl and piperazinyl acetate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data tables to illustrate its effects.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O4, with a molecular weight of 278.30 g/mol. The compound features a phenoxyethyl group attached to a piperazinyl moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The MTT assay was employed to evaluate cell viability, revealing that the compound significantly reduces the proliferation of cancer cells while sparing normal cells.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| A549 (Lung cancer) | 25 | High sensitivity |

| HT29 (Colon cancer) | 30 | Moderate sensitivity |

| MRC-5 (Normal fibroblasts) | >100 | Low toxicity towards normal cells |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. The phenoxyethyl group may facilitate membrane permeability, while the piperazinyl component could engage with cellular receptors or enzymes critical for cell survival and proliferation.

Case Studies and Research Findings

- Study on Antimicrobial Effects : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of piperazine, including 2-Phenoxyethyl derivatives, showed enhanced activity against resistant bacterial strains due to their ability to penetrate biofilms effectively .

- Cytotoxicity Assessment : In a recent investigation, the cytotoxicity of various piperazine derivatives was assessed on multiple cancer cell lines. The results indicated that modifications to the piperazine structure can significantly alter the potency and selectivity towards cancer cells .

- Structure-Activity Relationship : Further research has explored the structure-activity relationship (SAR) of similar compounds, suggesting that modifications in the side chains can enhance biological activity. For instance, substituents on the piperazine ring were found to influence both antimicrobial and anticancer activities .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate, and what purification challenges arise during synthesis?

Methodological Answer: A multi-step synthesis is typically required, involving:

Acylation of piperazine derivatives : Reacting piperazine with acyl chlorides (e.g., 2-fluorobenzoyl chloride) under reflux with potassium carbonate to form intermediates like 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate .

Alkylation or esterification : Coupling the piperazinyl intermediate with phenoxyethyl or oxoacetate moieties via nucleophilic substitution or esterification.

Purification : Use silica gel column chromatography with gradients of EtOAc–petroleum ether (1:1) to isolate the target compound, addressing potential byproducts from incomplete reactions .

Critical Challenges : Low yields (e.g., 48% in analogous syntheses) due to competing side reactions, requiring iterative optimization of solvent systems and reaction times .

Q. What spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

- X-ray crystallography : Resolves stereochemistry and confirms bond angles/distances (e.g., C–H = 0.93 Å for aromatic protons, refined via riding models) .

- NMR spectroscopy : Assigns proton environments (e.g., distinguishing piperazinyl NH from phenoxyethyl CH₂ groups).

- IR spectroscopy : Validates carbonyl (C=O) stretches (~1700 cm⁻¹) and ether (C-O-C) linkages.

Validation : Cross-reference experimental data with computational simulations (e.g., DFT calculations) to resolve ambiguities in peak assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact (Category 2 skin/eye irritant) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (respiratory irritant, Category 3) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational reaction path searches optimize the synthesis of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., nucleophilic attack on acylated piperazine) .

- Machine Learning : Train models on analogous reaction datasets to predict optimal solvents, temperatures, and catalysts, reducing trial-and-error experimentation .

Case Study : ICReDD’s approach reduced reaction development time by 60% via computational-experimental feedback loops .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

- Iterative Refinement : Re-examine crystallographic data (e.g., H-atom placement via riding models) and compare with variable-temperature NMR to detect dynamic effects (e.g., conformational flexibility) .

- Synchrotron Studies : High-resolution X-ray diffraction (λ = 0.71073 Å) resolves electron density ambiguities in piperazinyl or ester groups .

Q. What factorial design strategies are effective for studying substituent effects on bioactivity?

Methodological Answer:

-

2³ Factorial Design : Vary substituents on the phenoxyethyl (R₁), piperazinyl (R₂), and acetate (R₃) groups to assess interactions.

Factor Levels (-1, +1) R₁ -OCH₃, -NO₂ R₂ -H, -CH₃ R₃ -COOEt, -COOMe -

Response Variables : Measure solubility, enzymatic inhibition, or stability. Use ANOVA to identify significant factors .

Q. How can conflicting bioactivity data across studies be methodologically addressed?

Methodological Answer:

- Meta-Analysis : Aggregate data from independent studies, adjusting for variables (e.g., assay type, purity thresholds).

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.